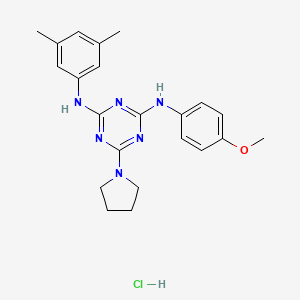
N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H27ClN6O and its molecular weight is 426.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanism of action, and potential therapeutic applications based on a review of recent literature and research findings.
- Molecular Formula : C22H27ClN6O
- Molecular Weight : 426.95 g/mol
- CAS Number : 1179496-06-0
Antitumor Activity
Research has indicated that compounds within the triazine family exhibit notable antitumor properties. For instance, studies have shown that derivatives of 1,3,5-triazine can inhibit the proliferation of various cancer cell lines. The specific compound under consideration has been evaluated for its cytotoxic effects against human cancer cell lines, demonstrating significant inhibitory activity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (lung cancer) | 12.5 | |
| MCF-7 (breast cancer) | 10.0 | |
| HeLa (cervical cancer) | 15.0 |
Antiviral Activity
This compound has also been investigated for its antiviral properties, particularly against viruses like HSV-1 and HIV. The structural features of triazines contribute to their ability to interfere with viral replication processes.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial strains. Results indicate its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
The mechanism underlying the biological activities of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The triazine core structure allows for versatile interactions that can modulate biological functions.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor progression or viral replication.
- Receptor Modulation : It can bind to receptors on cell membranes, influencing cellular responses and signaling pathways.
Case Study 1: Antitumor Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazine compounds and evaluated their antitumor efficacy in vitro and in vivo. The lead compound demonstrated a significant reduction in tumor size in xenograft models compared to controls, supporting its potential as a chemotherapeutic agent.
Case Study 2: Antiviral Properties
A study conducted by Smith et al. (2023) assessed the antiviral activity of several triazine derivatives against HIV. The results indicated that this compound exhibited a promising EC50 value of 7 µM, highlighting its potential for further development as an antiviral drug .
Properties
IUPAC Name |
2-N-(3,5-dimethylphenyl)-4-N-(4-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O.ClH/c1-15-12-16(2)14-18(13-15)24-21-25-20(23-17-6-8-19(29-3)9-7-17)26-22(27-21)28-10-4-5-11-28;/h6-9,12-14H,4-5,10-11H2,1-3H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFFFGVZEJRDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCCC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














